4-Cyclopropoxybenzenesulfonyl chloride

Vue d'ensemble

Description

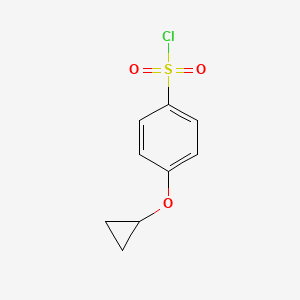

4-Cyclopropoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 4-Cyclopropoxybenzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a cyclopropoxy group . The exact mass of the molecule is 279.9630788 g/mol .Physical And Chemical Properties Analysis

4-Cyclopropoxybenzenesulfonyl chloride has a molecular weight of 280.8 g/mol . It has a topological polar surface area of 85 Ų . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Applications De Recherche Scientifique

Fluorescent Probes Development

4-Cyclopropoxybenzenesulfonyl chloride: is utilized in the synthesis of fluorescent probes. These probes are chemical substances that detect biomolecules or molecular activities within cells through fluorescence signals. The compound’s role is pivotal in designing probes that are sensitive, selective, and non-toxic, making them ideal for biomedical applications, environmental monitoring, and food safety .

Biomedical Nanotechnology

In the realm of biomedical nanotechnology, 4-Cyclopropoxybenzenesulfonyl chloride contributes to the development of manganese-based nanoparticles. These nanoparticles exhibit unique fundamental properties, such as high fluorescence intensity and good stability, which are essential for various biomedical applications including drug delivery, angiogenesis, wound healing, and ischemic diseases .

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical synthesis. It’s particularly valuable in the production of anti-HIV medications. Its reactive sulfonyl chloride group allows it to act as a protecting group agent for various nitrogen functions during the synthesis process .

Analytical Chemistry

The sulfonyl chloride moiety in 4-Cyclopropoxybenzenesulfonyl chloride is beneficial in analytical chemistry for derivatization. It helps in enhancing the detection sensitivity of various compounds in techniques like HPLC, LC-MS, and UPLC, thus improving the accuracy and reliability of analytical results .

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .

Orientations Futures

Sulfones, which include compounds like 4-Cyclopropoxybenzenesulfonyl chloride, are highly versatile building blocks in organic chemistry and have various applications in fields ranging from agrochemicals and pharmaceuticals to functional materials . Future research directions could involve the development of more sustainable methods for the synthesis of sulfones .

Propriétés

IUPAC Name |

4-cyclopropyloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAAZWFQNDVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)